molecular formula C27H34N4O2S B14703699 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione CAS No. 21170-28-5

21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione

Cat. No.: B14703699
CAS No.: 21170-28-5
M. Wt: 478.7 g/mol
InChI Key: VYLBXXWXMGRADR-UHFFFAOYSA-N
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Description

21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione is a chemical compound with the molecular formula C27H34N4O2S and a molecular weight of 478.6495 g/mol This compound is known for its unique structure, which combines elements of both steroid and purine chemistry

Preparation Methods

The synthesis of 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the steroid backbone: The synthesis begins with the preparation of the pregn-4-ene-3,20-dione backbone through a series of reactions involving steroid precursors.

    Introduction of the purine moiety: The purine ring is introduced via nucleophilic substitution reactions, where the purine derivative reacts with the steroid backbone.

    Methylsulfanyl group addition:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating hormonal pathways and its potential as a drug candidate for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Comparison with Similar Compounds

21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

21170-28-5

Molecular Formula

C27H34N4O2S

Molecular Weight

478.7 g/mol

IUPAC Name

10,13-dimethyl-17-[2-(6-methylsulfanylpurin-7-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H34N4O2S/c1-26-10-8-17(32)12-16(26)4-5-18-19-6-7-21(27(19,2)11-9-20(18)26)22(33)13-31-15-30-24-23(31)25(34-3)29-14-28-24/h12,14-15,18-21H,4-11,13H2,1-3H3

InChI Key

VYLBXXWXMGRADR-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CN4C=NC5=C4C(=NC=N5)SC)CCC6=CC(=O)CCC36C

Origin of Product

United States

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